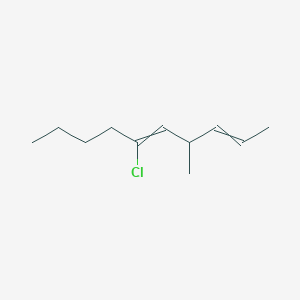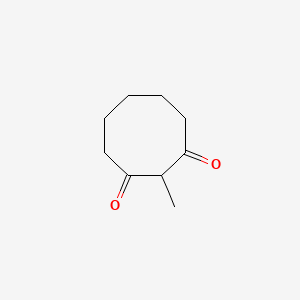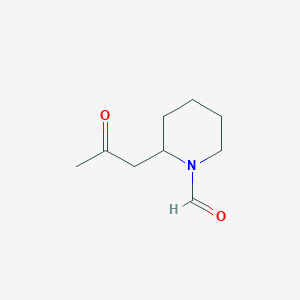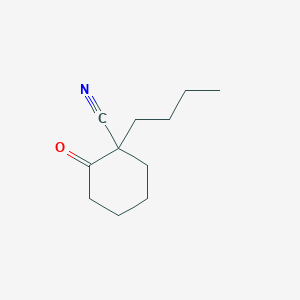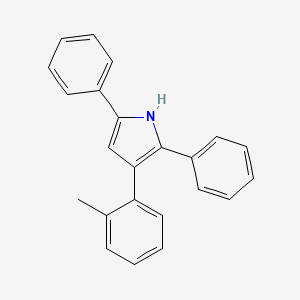
3-(2-Methylphenyl)-2,5-diphenyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylphenyl)-2,5-diphenyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is distinguished by the presence of two phenyl groups and a methylphenyl group attached to the pyrrole ring, making it a highly substituted derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-2,5-diphenyl-1H-pyrrole typically involves the reaction of 2-methylbenzaldehyde, benzaldehyde, and an amine under acidic conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with ammonia or primary amines. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylphenyl)-2,5-diphenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylphenyl)-2,5-diphenyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3-(2-Methylphenyl)-2,5-diphenyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diphenyl-1H-pyrrole: Lacks the methylphenyl group, making it less substituted.
3-Phenyl-2,5-diphenyl-1H-pyrrole: Contains an additional phenyl group instead of a methylphenyl group.
2-Methyl-1H-pyrrole: A simpler pyrrole derivative with only a methyl group attached.
Uniqueness
3-(2-Methylphenyl)-2,5-diphenyl-1H-pyrrole is unique due to its highly substituted structure, which imparts distinct chemical and physical properties. The presence of multiple phenyl groups enhances its aromaticity and stability, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
70487-20-6 |
|---|---|
Molekularformel |
C23H19N |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
3-(2-methylphenyl)-2,5-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C23H19N/c1-17-10-8-9-15-20(17)21-16-22(18-11-4-2-5-12-18)24-23(21)19-13-6-3-7-14-19/h2-16,24H,1H3 |
InChI-Schlüssel |
XEHBBIQBENEPBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=C(NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
phosphanium bromide](/img/structure/B14465858.png)
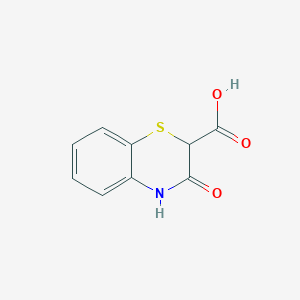


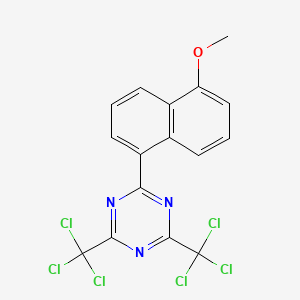
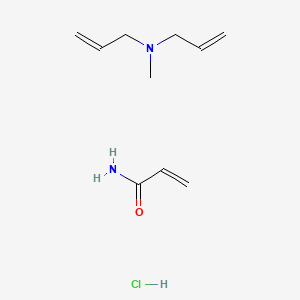
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
